molecular formula C21H26O3 B583115 11-cis-Acitretin CAS No. 1067630-53-8

11-cis-Acitretin

Cat. No.: B583115
CAS No.: 1067630-53-8
M. Wt: 326.436
InChI Key: IHUNBGSDBOWDMA-CNPIXVCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acitretin is an oral retinoid used in the treatment of severe psoriasis . It is the major metabolite of etretinate with the advantage of a much shorter half-life when compared with etretinate . The chemical name for 11-cis-Acitretin is (2E,4Z,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid .

Scientific Research Applications

Neuroblastoma Treatment Potential

Recent data suggest that acitretin, through its isomerisation to all-trans retinoic acid (ATRA), holds favorable clinical properties in the treatment of neuroblastoma. Strategies aiming to modulate retinoic acid (RA) metabolism, such as the use of acitretin, could enhance the intracellular availability of ATRA, potentially increasing the clinical efficacy of retinoid treatment in neuroblastoma. The study by Armstrong et al. (2005) indicates that acitretin, when combined with specific inhibitors of the RA hydroxylase CYP26, can selectively increase intracellular levels of ATRA, underscoring acitretin's potential as a neuroblastoma treatment agent Armstrong et al., 2005.

Modulation of Geometrical Isomers and Therapeutic Effects

Acitretin undergoes constant structural interconversions among its geometrical isomers under natural light, as found by Murayama et al. (2002). These isomers, including all-trans-acitretin and various cis forms, exhibit differential effects on the differentiation of human acute promyelocytic leukemia cells and human epidermal keratinocytes. The study highlights the nuanced therapeutic effects of acitretin's geometrical isomers, pointing to its complex mechanism of action in cellular differentiation and potential applications in leukemia and dermatological conditions Murayama et al., 2002.

Visual Cycle Inhibition and Retinal Diseases

The research by Golczak et al. (2008) explores the inhibitory effects of retinoid and nonretinoid compounds, including acitretin derivatives, on the vertebrate retinal visual cycle. This cycle is crucial for vision sustainability, with its disruption leading to various retinal diseases. Acitretin's potential to modulate this cycle presents a therapeutic avenue for conditions caused by abnormal levels of specific retinoid cycle intermediates or toxic by-products from intense illumination Golczak et al., 2008.

BK Polyomavirus Replication Inhibition

Wu et al. (2021) identified acitretin's selective inhibition of BK Polyomavirus (BKPyV) replication in primary human cell culture models. Given the clinical use of acitretin and its ability to reach BKPyV-inhibiting concentrations in patients, this finding opens up possibilities for the clinical repurposing of retinoids like acitretin in treating and preventing BKPyV-associated diseases, such as nephropathy and hemorrhagic cystitis Wu et al., 2021.

Safety and Hazards

Acitretin may cause skin irritation and serious eye irritation. It may also damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

11-cis-Acitretin, a synthetic retinoid, primarily targets specific receptors in the skin, known as retinoid receptors . These include Retinoic acid receptor RXR-alpha, Retinoic acid receptor alpha, Retinoic acid receptor beta, Retinoic acid receptor gamma, Retinoic acid receptor RXR-beta, and Retinoic acid receptor RXR-gamma . These receptors play a crucial role in normalizing the growth cycle of skin cells .

Mode of Action

It is believed to work by binding to its target receptors in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cells, inhibiting excessive cell growth and keratinisation (a process by which skin cells become thickened due to the deposition of a protein within them) seen in conditions like psoriasis .

Biochemical Pathways

This compound is involved in the visual cycle, a complex biochemical pathway that is crucial for vision . In this process, large quantities of vitamin A in the form of 11-cis-retinal are isomerized to all-trans-retinal and then quickly recycled back to 11-cis-retinal . This process involves a complex machinery of transporters and enzymes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The oral absorption of this compound is variable and increases when administered together with food . It undergoes extensive liver metabolism . The active metabolites of this compound include cis-acitretin and etretinate . It is excreted in urine and feces . The terminal half-life of this compound is approximately 49-53 hours .

Result of Action

The action of this compound results in molecular and cellular effects. It reduces the thickening of the skin, plaque formation, and scaling seen in psoriasis . This is achieved by inhibiting the excessive cell growth and keratinisation of skin cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of alcohol can lead to the conversion of acitretin to etretinate, a prodrug of acitretin . This is important as etretinate has a significantly longer elimination half-life than acitretin . Therefore, alcohol consumption should be avoided during treatment with this compound and for at least 2 months after discontinuing treatment .

Biochemical Analysis

Biochemical Properties

11-cis-Acitretin plays a significant role in biochemical reactions, particularly in the modulation of cell growth and differentiation. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription regulation . By binding to these receptors, this compound influences the expression of genes associated with cell proliferation and differentiation. Additionally, it interacts with cellular retinoic acid-binding proteins (CRABPs), which help in the intracellular transport and availability of retinoic acids .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It is known to inhibit excessive cell growth and keratinization, which is particularly beneficial in treating hyperproliferative skin disorders like psoriasis . The compound influences cell signaling pathways by modulating the activity of RARs and RXRs, leading to changes in gene expression. This modulation affects cellular metabolism and can induce cell cycle arrest, differentiation, or apoptosis in certain cell types . For instance, in neuroblastoma cells, this compound has been shown to increase the intracellular availability of all-trans-retinoic acid, enhancing its therapeutic efficacy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nuclear receptors such as RARs and RXRsThis binding regulates the transcription of target genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound undergoes isomerization to its 13-cis form, which also exhibits biological activity . The compound’s interaction with CRABPs further enhances its intracellular transport and availability, potentiating its effects on gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound maintains its efficacy in inhibiting cell proliferation and inducing differentiation in vitro . Its stability and degradation products need to be carefully monitored to ensure consistent results. In vivo studies have demonstrated that the compound can have sustained effects on cellular function, although the exact duration and extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate cell growth and differentiation without causing significant adverse effects . At higher doses, it can induce toxic effects, including hypervitaminosis A-like symptoms such as alopecia, mucocutaneous symptoms, and hypertriglyceridemia . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this dosage can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. Following oral absorption, it undergoes extensive metabolism and interconversion to its 13-cis form (cis-acitretin). Both the parent compound and its isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted . The metabolism of this compound involves enzymes such as cytochrome P450, which catalyze its oxidative metabolism . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with CRABPs. These binding proteins help in the intracellular transport of the compound, ensuring its availability at the target sites . The distribution of this compound in human epidermis has been studied, showing higher concentrations of the trans-form compared to the cis-form . The compound does not accumulate significantly in plasma or blister fluid, but its concentration in epidermal cells tends to be higher after multiple dosing .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its effects on gene transcription. The compound’s interaction with nuclear receptors such as RARs and RXRs facilitates its translocation to the nucleus . Additionally, it is associated with the smooth endoplasmic reticulum (ER) in certain cell types, where it is involved in the synthesis of retinoic acid derivatives . The subcellular localization of this compound is crucial for its activity and function, as it ensures the compound’s availability at the sites of action.

Properties

IUPAC Name

(2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNBGSDBOWDMA-CNPIXVCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.